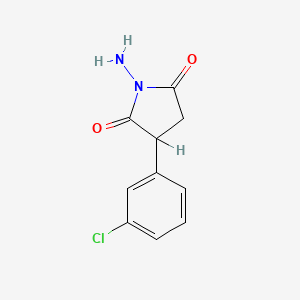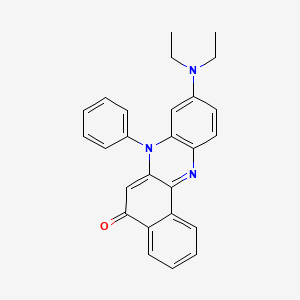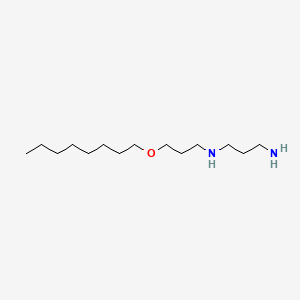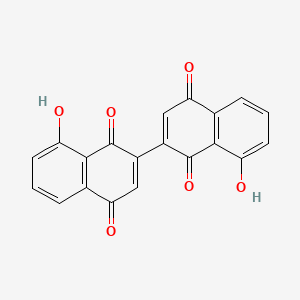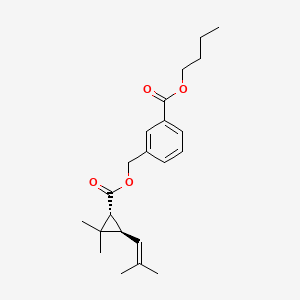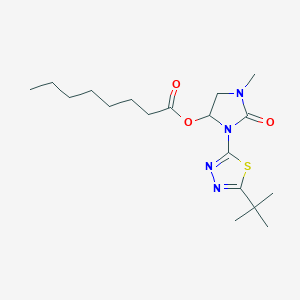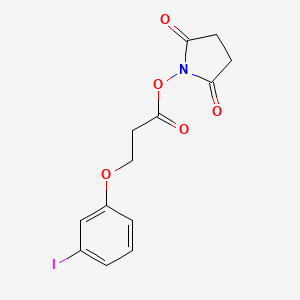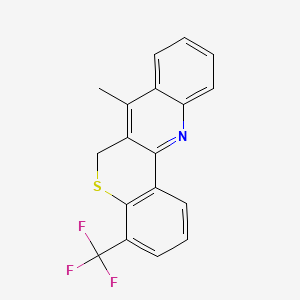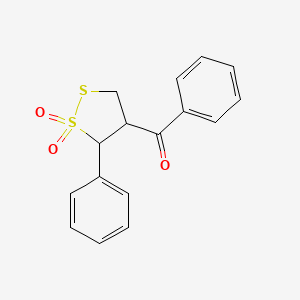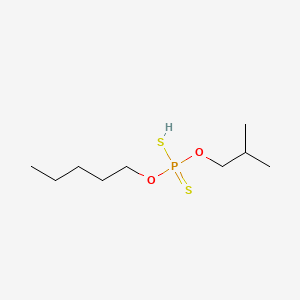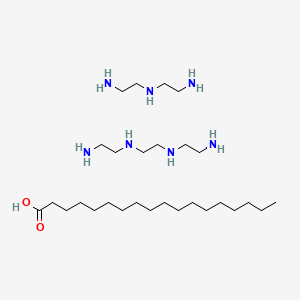
Einecs 273-247-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 273-247-7, also known as octadecanoic acid, is a long-chain fatty acid. It is a saturated fatty acid with the chemical formula C18H36O2. This compound is commonly found in animal and plant fats and oils. It is a significant component of various natural fats and is widely used in the production of soaps, cosmetics, and food additives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octadecanoic acid can be synthesized through the hydrogenation of unsaturated fatty acids such as oleic acid. The hydrogenation process involves the addition of hydrogen to the carbon-carbon double bonds in the presence of a catalyst, typically nickel or palladium, under high pressure and temperature conditions.
Industrial Production Methods
Industrially, octadecanoic acid is produced by the hydrolysis of triglycerides found in animal fats and vegetable oils. The hydrolysis process involves heating the fats or oils with water in the presence of an acid or base catalyst, resulting in the formation of glycerol and fatty acids, including octadecanoic acid.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecanoic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters in the presence of an acid catalyst.
Saponification: Reacts with bases to form soaps and glycerol.
Oxidation: Can be oxidized to form shorter-chain fatty acids and other oxidation products.
Common Reagents and Conditions
Esterification: Typically involves an acid catalyst such as sulfuric acid and heating.
Saponification: Involves a strong base like sodium hydroxide or potassium hydroxide.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed
Esterification: Produces esters and water.
Saponification: Produces soap (sodium or potassium salt of the fatty acid) and glycerol.
Oxidation: Produces shorter-chain fatty acids and other oxidation products.
Applications De Recherche Scientifique
Octadecanoic acid has numerous scientific research applications, including:
Chemistry: Used as a standard in analytical chemistry for calibration and as a reagent in organic synthesis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential effects on cholesterol levels and cardiovascular health.
Industry: Used in the production of soaps, cosmetics, lubricants, and food additives.
Mécanisme D'action
The mechanism of action of octadecanoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized to produce energy or serve as a precursor for the synthesis of other biologically important molecules. The molecular targets and pathways involved include enzymes such as fatty acid synthase and desaturase, which play roles in fatty acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitic acid (C16H32O2): Another saturated fatty acid with a shorter carbon chain.
Oleic acid (C18H34O2): An unsaturated fatty acid with one double bond.
Linoleic acid (C18H32O2): A polyunsaturated fatty acid with two double bonds.
Uniqueness
Octadecanoic acid is unique due to its saturated nature and long carbon chain, which contribute to its solid state at room temperature and its stability. This makes it particularly useful in applications requiring stable, solid fats, such as in the production of soaps and cosmetics.
Propriétés
Numéro CAS |
68954-57-4 |
|---|---|
Formule moléculaire |
C28H67N7O2 |
Poids moléculaire |
533.9 g/mol |
Nom IUPAC |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C6H18N4.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-1-3-9-5-6-10-4-2-8;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);9-10H,1-8H2;7H,1-6H2 |
Clé InChI |
GEBIEUOQXMNNOP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCN)N.C(CNCCNCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12812042.png)
